molecular formula C22H26N2O4 B11161331 2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11161331
M. Wt: 382.5 g/mol
InChI Key: LDRRLRFHNINNSG-UHFFFAOYSA-N
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Description

2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a methoxyphenyl group and a tetrahydrofuran-2-ylmethyl substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the coupling of the intermediate with benzamide under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the tetrahydrofuran-2-ylmethyl group, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications .

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)propanoylamino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C22H26N2O4/c1-27-17-11-8-16(9-12-17)10-13-21(25)24-20-7-3-2-6-19(20)22(26)23-15-18-5-4-14-28-18/h2-3,6-9,11-12,18H,4-5,10,13-15H2,1H3,(H,23,26)(H,24,25)

InChI Key

LDRRLRFHNINNSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3

Origin of Product

United States

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